2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
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Overview
Description
2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a complex organic compound that features a combination of fluorinated benzene, thiophene, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with 2,4-difluorobenzenesulfonyl chloride, which reacts with thiophene derivatives under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiophenecarbaldehyde and 2-thiopheneacetaldehyde share the thiophene moiety and exhibit similar chemical reactivity.
Fluorinated Benzene Derivatives: Compounds such as 2,4-difluorobenzenesulfonyl chloride are structurally related and used in similar synthetic applications.
Uniqueness
The uniqueness of 2,4-difluoro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide lies in its combination of fluorinated benzene, thiophene, and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H12F2N2O2S3 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12F2N2O2S3/c16-10-3-4-14(12(17)8-10)24(20,21)18-6-5-11-9-23-15(19-11)13-2-1-7-22-13/h1-4,7-9,18H,5-6H2 |
InChI Key |
MFDDVWORQRFWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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